
Comprehensive Technical Guide on 4-
Cyclopropoxy-3-methoxybenzaldehyde:

Structural Logic, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
4-Cyclopropoxy-3-

methoxybenzaldehyde

Cat. No.: B13475958

Get Quote

Executive Summary & Chemical Identity
4-Cyclopropoxy-3-methoxybenzaldehyde (CAS: 1204415-66-6) is an advanced, highly

specialized building block utilized extensively in medicinal chemistry and rational drug

design[1]. Featuring a benzaldehyde core substituted with a methoxy group at the meta

position and a cyclopropoxy group at the para position, this compound serves as a critical

intermediate for synthesizing biologically active molecules, particularly those targeting

phosphodiesterase-4 (PDE4)[1].

Table 1: Physicochemical Properties & Significance
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Property Value Causality / Significance

CAS Number 1204415-66-6

Unique identifier for

procurement and literature

tracking[1].

Molecular Formula C11H12O3
Defines the exact atomic

composition.

Molecular Weight 192.21 g/mol

Low molecular weight ensures

downstream products remain

within Lipinski's Rule of 5.

Physical State Solid / Viscous Oil

Dictates handling and storage

protocols (typically 2-8°C

under inert gas)[1].

Reactivity Handle Aldehyde (-CHO)

Enables facile Knoevenagel

condensations, reductive

aminations, and oxidations[2].

Structural Significance in Medicinal Chemistry
The 3-methoxy-4-alkoxybenzaldehyde motif is a "privileged scaffold" in pharmacology. It is the

foundational pharmacophore for several approved and investigational PDE4 inhibitors.

Expert Insight on Causality: Why utilize a cyclopropoxy group instead of a standard ethoxy or

cyclopentyl ether?

Conformational Rigidity: The cyclopropyl ring is highly strained and rigid. Unlike linear alkyl

chains that suffer from high entropic penalties upon binding to a target protein, the

cyclopropyl group is pre-organized, increasing binding affinity to the hydrophobic pockets of

target enzymes[2].

Metabolic Stability: The

carbons in a cyclopropyl ring possess higher
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-character than standard alkanes, making the C-H bonds stronger and more resistant to
cytochrome P450-mediated oxidative metabolism.

Lipophilicity Tuning: The cyclopropoxy group provides an optimal balance of lipophilicity

(LogP), enhancing cellular permeability without causing excessive non-specific protein

binding.
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Logical mapping of structural motifs to medicinal chemistry applications.

Advanced Synthetic Methodologies
Synthesizing aryl cyclopropyl ethers is notoriously challenging. Traditional

alkylation of phenols (e.g., vanillin) using cyclopropyl halides fails because the

transition state requires a 120° bond angle, which is energetically prohibitive for the highly
strained 60° angles of the cyclopropyl ring.

To bypass this, modern synthesis relies on transition-metal-catalyzed cross-coupling. The most

robust and scalable method is the Copper-Catalyzed Chan-Lam Cyclopropylation[3].
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Step-by-step synthetic workflow utilizing Copper-catalyzed Chan-Lam coupling.

Step-by-Step Protocol (Self-Validating System)
Preparation: In an oven-dried round-bottom flask, combine vanillin (1.0 equiv), potassium

cyclopropyltrifluoroborate (3.0 equiv),

(0.25 equiv), 1,10-phenanthroline (0.25 equiv), and

(2.0 equiv)[3]. Causality: 1,10-phenanthroline acts as a bidentate ligand to stabilize the
active Cu(II)/Cu(III) intermediates, preventing catalyst aggregation and precipitation.

neutralizes the reaction and facilitates the transmetalation step[3].
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Solvent Addition: Add a solvent mixture of Toluene/H₂O (3:1, v/v)[3]. Causality: The biphasic

system ensures the solubility of both the organic substrate (vanillin) and the inorganic boron

salt, maximizing the interfacial reaction rate.

Oxidative Atmosphere: Equip the flask with an

balloon (1 atm). Stir vigorously at 70°C for 12-16 hours[3]. Causality:

acts as the terminal oxidant to regenerate the active Cu(II) species from Cu(0) or Cu(I)
formed during the reductive elimination step of the catalytic cycle[3].

Validation Check (In-Process): Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the

vanillin spot (which stains strongly with KMnO₄) and the appearance of a higher

spot indicates reaction completion. Causality: Self-validation prevents premature workup,
ensuring maximum conversion and yield.

Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl, followed by

brine. Causality: The acidic wash removes the copper catalyst and nitrogenous ligands,

preventing streaking during chromatography.

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography to yield 4-
cyclopropoxy-3-methoxybenzaldehyde.

Analytical Characterization & Validation
To ensure scientific integrity, the isolated compound must be validated against expected

spectral parameters to confirm successful O-alkylation.

Table 2: Expected Analytical Signatures
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Analytical Technique Key Signals / Signatures Diagnostic Causality

¹H NMR (CDCl₃) ~9.8 ppm (s, 1H)
Confirms the intact aldehyde

group.

¹H NMR (CDCl₃) ~7.4 - 6.9 ppm (m, 3H)
Confirms the 1,3,4-

trisubstituted aromatic ring.

¹H NMR (CDCl₃) ~3.9 ppm (s, 3H)
Confirms the presence of the

methoxy group.

¹H NMR (CDCl₃)
~3.8 ppm (m, 1H), ~0.8 ppm

(m, 4H)

Diagnostic for the cyclopropyl

methine and methylene

protons, confirming successful

O-alkylation[3].

LC-MS (ESI+) m/z 193.1[M+H]⁺
Validates the molecular weight

(192.21 + 1.01).

FT-IR ~1690 cm⁻¹ (strong)
C=O stretch characteristic of

an aryl aldehyde.

Downstream Applications in Drug Development
Once synthesized and validated, 4-cyclopropoxy-3-methoxybenzaldehyde acts as a

versatile node for divergent synthesis:

Reductive Amination: Reaction with primary or secondary amines in the presence of

yields benzylamine derivatives, common in CNS-active compounds.

Knoevenagel Condensation: Reaction with malononitrile or cyanoacetic acid yields

substituted cinnamonitriles, which are potent kinase inhibitors[4].

Oxidation: Treatment with Pinnick oxidation conditions (

,

, 2-methyl-2-butene) cleanly affords 4-cyclopropoxy-3-methoxybenzoic acid, a direct
precursor for amide-coupling in PDE4 inhibitor synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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